N-tert-butyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10907439
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15NO2 |
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Molecular Weight | 217.26 g/mol |
IUPAC Name | N-tert-butyl-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |
Standard InChI Key | FNGYHVMCXWTWFQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |
Canonical SMILES | CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular formula of N-tert-butyl-1-benzofuran-2-carboxamide is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, with the carboxamide group (-CONH-) at position 2 and a tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom. Key features include:
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Planar benzofuran scaffold: Facilitates π-π stacking interactions with biological targets.
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tert-Butyl group: Enhances metabolic stability and lipophilicity, potentially improving membrane permeability.
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Carboxamide functionality: Serves as a hydrogen bond donor/acceptor, critical for target binding.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Weight | 217.26 g/mol |
LogP (Lipophilicity) | ~2.5 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (furan O, amide O, carbonyl O) |
Solubility | Low in water; soluble in DMSO |
Stability and Reactivity
Synthesis and Characterization
Synthetic Routes
A hypothetical synthesis involves:
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Benzofuran-2-carboxylic acid preparation:
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Amide bond formation:
Table 2: Key Synthetic Intermediates
Step | Intermediate | Role |
---|---|---|
1 | Benzofuran-2-carboxylic acid | Core scaffold precursor |
2 | Benzofuran-2-carbonyl chloride | Activated intermediate |
3 | tert-Butylamine | Amine source for amidation |
Analytical Characterization
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NMR (¹H and ¹³C): Peaks corresponding to aromatic protons (δ 6.8–7.5 ppm), tert-butyl methyl groups (δ 1.2–1.4 ppm), and amide NH (δ 8.0–8.5 ppm).
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MS (ESI+): Molecular ion peak at m/z 218.1 [M+H]⁺.
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
Applications in Scientific Research
Drug Discovery
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Kinase inhibition: Benzofuran carboxamides are explored as Syk kinase inhibitors (e.g., TAK-659), though the tert-butyl variant’s efficacy remains untested.
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Chemokine receptor antagonism: Potential utility in autoimmune diseases (e.g., rheumatoid arthritis) by disrupting leukocyte migration .
Chemical Biology
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Probe development: The compound’s fluorescence properties (if any) could enable imaging of cellular targets.
Current Research and Future Directions
Ongoing Studies
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Structure-activity relationship (SAR) optimization: Modifying substituents at positions 4 and 5 to enhance potency .
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Formulation development: Addressing low aqueous solubility via nanoemulsions or prodrug strategies.
Challenges and Limitations
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Solubility issues: High lipophilicity may limit bioavailability.
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Target selectivity: Risk of off-target effects due to conserved kinase domains.
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